molecular formula C7H11N3 B14039308 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B14039308
M. Wt: 137.18 g/mol
InChI Key: MKGHAGPRXBNODQ-UHFFFAOYSA-N
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Description

3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common method includes the following steps:

    Etherification: The starting material undergoes etherification to introduce the ethyl group.

    Hydrazonation: The intermediate product is then subjected to hydrazonation.

    Cyclization: This step involves the cyclization of the hydrazone intermediate to form the triazole ring.

    Reduction: Finally, the compound is reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This inhibition can mitigate necroptosis-related diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific structure, which allows it to effectively inhibit RIPK1. This specificity makes it a promising candidate for developing targeted therapies for necroptosis-related diseases .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C7H11N3/c1-2-6-8-9-7-4-3-5-10(6)7/h2-5H2,1H3

InChI Key

MKGHAGPRXBNODQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1CCC2

Origin of Product

United States

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